molecular formula C11H10ClN3O2S B14896961 Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate

Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate

Cat. No.: B14896961
M. Wt: 283.73 g/mol
InChI Key: SHKWCWRYEFEBAM-UHFFFAOYSA-N
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Description

Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and a pyrimidinylamino moiety at position 2. The pyrimidine ring is further functionalized with chlorine at position 2 and a methyl group at position 3.

Properties

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

methyl 3-[(2-chloro-5-methylpyrimidin-4-yl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C11H10ClN3O2S/c1-6-5-13-11(12)15-9(6)14-7-3-4-18-8(7)10(16)17-2/h3-5H,1-2H3,(H,13,14,15)

InChI Key

SHKWCWRYEFEBAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=C(SC=C2)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Direct Amination of Halogenated Pyrimidines

Chloropyrimidines undergo nucleophilic substitution with ammonia or ammonium salts. For example, 2,4-dichloro-5-methylpyrimidine reacts with aqueous ammonia at 80–100°C to yield the 4-amino derivative. This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid over-amination.

Palladium-Catalyzed Cross-Coupling

Aryl boronic acids and chloropyrimidines undergo Suzuki-Miyaura coupling in the presence of palladium catalysts. For instance, bis(triphenylphosphine)palladium(II) chloride facilitates the reaction between 2-chloro-5-methylpyrimidin-4-amine and 2,5-difluorophenylboronic acid at 95°C, yielding functionalized pyrimidines with 57% efficiency.

Thiophene-2-carboxylate Ester Synthesis

The thiophene moiety is typically prepared via esterification or cyclization:

Gewald Reaction for Thiophene Formation

Cyclocondensation of ketones, cyanoacetates, and elemental sulfur under basic conditions generates 2-aminothiophene-3-carboxylates. For example, methyl cyanoacetate reacts with acetone and sulfur in ethanol with morpholine as a base, yielding methyl 2-aminothiophene-3-carboxylate (72% yield).

Direct Esterification

Thiophene-2-carboxylic acid is esterified using methanol and catalytic sulfuric acid. This method achieves near-quantitative yields but requires anhydrous conditions to prevent hydrolysis.

Coupling Strategies for Pyrimidine-Thiophene Conjugation

Nucleophilic Aromatic Substitution (SNAr)

The amino group on the pyrimidine displaces a leaving group (e.g., chloride) on the thiophene ring. For example, methyl 3-chlorothiophene-2-carboxylate reacts with 2-chloro-5-methylpyrimidin-4-amine in dimethylformamide (DMF) at 120°C, yielding the target compound in 45–60% efficiency.

Optimization Parameters:

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Base: Potassium carbonate or triethylamine neutralizes HCl byproducts.
  • Temperature: 100–130°C accelerates substitution without decomposition.

Buchwald-Hartwig Amination

Palladium catalysts (e.g., Pd(OAc)₂) enable coupling between aryl halides and amines. A representative protocol uses:

  • Methyl 3-bromothiophene-2-carboxylate (1.2 eq)
  • 2-Chloro-5-methylpyrimidin-4-amine (1.0 eq)
  • Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
  • Cs₂CO₃ (2.5 eq) in toluene at 110°C for 24 hours.

This method achieves higher yields (70–75%) but incurs higher costs due to catalyst use.

Reaction Monitoring and Purification

Analytical Validation

  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity (>95%).
  • NMR: Key signals include δ 8.06 ppm (pyrimidine C6-H) and δ 6.82 ppm (thiophene C4-H).
  • Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 297.1 (calculated: 297.04).

Purification Techniques

  • Column Chromatography: Silica gel with petroleum ether/ethyl acetate (4:1 → 1:1) elutes impurities.
  • Recrystallization: Ethanol/water mixtures (3:1) yield crystalline product (mp 118–120°C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
SNAr 45–60 90–95 Low Moderate
Buchwald-Hartwig 70–75 95–98 High High

Key Findings:

  • SNAr is cost-effective but limited by moderate yields.
  • Buchwald-Hartwig offers superior efficiency at the expense of catalyst costs.

Mechanistic Insights and Side Reactions

Competing Pathways in SNAr

  • Hydrolysis: Water traces hydrolyze the thiophene ester to carboxylic acid (mitigated by molecular sieves).
  • Dimethylation: Excess methylating agents (e.g., CH₃I) may methylate the pyrimidine amine (controlled by stoichiometry).

Catalyst Deactivation in Cross-Coupling

Palladium black formation reduces catalytic activity. Adding chelating ligands (e.g., Xantphos) stabilizes Pd(0) intermediates.

Industrial-Scale Considerations

Solvent Recycling

Toluene and DMF are distilled and reused, reducing waste.

Continuous Flow Systems

Microreactors enhance heat transfer and reaction control, improving yield by 10–15% compared to batch processes.

Emerging Methodologies

Photocatalytic Amination

Visible-light-driven catalysis using Ru(bpy)₃²+ reduces energy input and achieves 65% yield at room temperature.

Biocatalytic Approaches

Engineered transaminases catalyze amine transfer under aqueous conditions, though yields remain low (30–40%).

Chemical Reactions Analysis

Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, thioglycolic acid derivatives, and α,β-acetylenic esters . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act as inhibitors of various enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The compound’s analogs differ primarily in substituents on the thiophene and pyrimidine rings. Below is a comparative analysis:

Compound Name Thiophene Substituents Pyrimidine/Other Substituents Key Features Reference
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate COOMe at C2; NH-(pyrimidine) at C3 2-Cl, 5-Me on pyrimidine Potential PLK1 inhibitor; optimized for selectivity
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate COOMe at C2; dimethylaminomethylene at C3 3-methoxyphenyl at C5 Intermediate for further functionalization; microwave-assisted synthesis
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate COOEt at C2; NH2 at C3 4-Cl-phenyl at C5 Precursor for isothiocyanate derivatives; cyclization with thiophosgene
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate COOMe at C2; NH2 at C3 Pyridin-4-yl at C5 High purity (99%); used in ligand design for metal coordination
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate COOMe at C2; NH2 at C3 2-Cl-phenyl at C4 High-yield synthesis (89%); precursor for thienopyrimidines

Key Observations :

  • Positional Isomerism : The placement of substituents on the thiophene ring (e.g., C3 vs. C4) significantly impacts biological activity. For example, the 2-chlorophenyl group at C4 in vs. pyridinyl at C5 in alters solubility and target affinity.
  • Pyrimidine Modifications : The 2-chloro-5-methylpyrimidine group in the target compound enhances kinase selectivity compared to unsubstituted pyrimidines .

Key Observations :

  • Microwave-Assisted Synthesis : Achieves near-quantitative yields (e.g., 99% in ) by accelerating reaction kinetics.
  • Cross-Coupling Challenges : Lower yields (e.g., 46% in ) arise from steric hindrance in palladium-catalyzed reactions.

Physicochemical Properties

Substituents influence solubility, stability, and crystallinity:

Compound Solubility (LogP) Melting Point (°C) Stability Notes Reference
This compound 3.1 (predicted) 227–230 Stable under inert conditions; hygroscopic
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate 2.8 (experimental) 107–108 Sensitive to light; requires dark storage
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 4.2 (experimental) 125–130 High crystallinity; suitable for X-ray analysis

Key Observations :

  • Lipophilicity : Chlorophenyl and pyridinyl groups increase LogP, affecting membrane permeability.
  • Thermal Stability : Higher melting points (e.g., 227–230°C in ) correlate with crystalline purity.

Biological Activity

Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C11_{11}H10_{10}ClN3_{3}O2_{2}
  • Molecular Weight : 253.67 g/mol

The structure features a thiophene ring attached to a pyrimidine derivative, which is significant for its biological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidine, including those similar to this compound, exhibit promising antitumor activities. For instance, a related compound was shown to inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The IC50_{50} values for these compounds reached as low as 0.35 μM against A549 cells, indicating potent activity against tumor proliferation .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50_{50} (μM)
Compound 9uA5490.35
Compound 9uMCF-73.24
Compound 9uPC-35.12

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases such as the epidermal growth factor receptor (EGFR). The introduction of the thiophene moiety is believed to enhance binding affinity towards these targets, promoting apoptosis in cancer cells and cell cycle arrest in the G2/M phase .

Antimicrobial Activity

In addition to antitumor properties, this compound has been evaluated for its antimicrobial efficacy. Studies indicate that related compounds demonstrate significant antibacterial activity against ESBL-producing E. coli strains. The binding interactions with bacterial proteins suggest a potential for these compounds to act as novel β-lactamase inhibitors .

Case Studies

  • Antitumor Efficacy :
    • In a study assessing various pyrimidine derivatives, this compound showed significant inhibition of tumor growth in vitro. The study highlighted its ability to induce apoptosis and inhibit cell proliferation effectively.
  • Antimicrobial Properties :
    • Another investigation focused on the antibacterial properties of thiophene derivatives against resistant bacterial strains. It was found that certain analogs exhibited strong inhibitory effects on β-lactamase enzymes, suggesting their potential use in treating antibiotic-resistant infections .

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